molecular formula C25H27NO9 B1249511 Amrubicinol

Amrubicinol

货号: B1249511
分子量: 485.5 g/mol
InChI 键: HSDGDISMODBEAN-UPOFGPJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amrubicinol is the active C-13 hydroxy metabolite of amrubicin, a fully synthetic 9-aminoanthracycline used in chemotherapy for small-cell lung cancer (SCLC) and other malignancies . Amrubicin is converted to this compound in the liver via carbonyl reductase-mediated reduction of its C-13 ketone group . This compound exhibits 18–220-fold greater cytotoxic activity than its parent compound in vitro, primarily through inhibition of DNA topoisomerase II (topo II), stabilizing the topo II-DNA cleavable complex and inducing DNA double-strand breaks . Unlike traditional anthracyclines (e.g., doxorubicin), amrubicin and this compound demonstrate minimal cardiotoxicity, making them safer alternatives .

属性

分子式

C25H27NO9

分子量

485.5 g/mol

IUPAC 名称

(7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17-,25-/m0/s1

InChI 键

HSDGDISMODBEAN-UPOFGPJLSA-N

SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O

手性 SMILES

CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N)O

规范 SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O

同义词

amrubicinol
amrubicinol hydrochloride

产品来源

United States

相似化合物的比较

Comparison with Anthracyclines

Cytotoxicity and Mechanism of Action

Compound Cytotoxicity (IC₅₀) vs. Amrubicinol DNA Intercalation Topo II Inhibition Key Mechanism Differences
This compound Reference (1×) Weak (1/10 doxorubicin) Stabilizes cleavable complex Higher cellular uptake; lower nuclear localization
Amrubicin 5–54× less potent Weak Moderate Requires metabolic activation
Doxorubicin 0.5–2× less potent Strong Strong High DNA binding; cardiotoxic
Daunorubicin Similar to doxorubicin Strong Strong Metabolites less active
Idarubicin Comparable Moderate Strong Lipophilic; better tissue penetration
  • Key Findings: this compound is 2× more cytotoxic than doxorubicin in P388 leukemia cells but with 7× lower DNA-binding affinity, relying on higher intracellular accumulation for efficacy . Unlike doxorubicin, <20% of this compound localizes to the nucleus, suggesting distinct mechanisms (e.g., mitochondrial targeting) .

Resistance Profiles

  • This compound shows reduced cross-resistance in P388/ADR cells (multidrug-resistant line) compared to doxorubicin, likely due to lower dependence on P-glycoprotein efflux .
  • Resistance to this compound in SCLC cells correlates with reduced topo II expression .

Toxicity

Compound Cardiotoxicity Myelosuppression
This compound Negligible Severe (dose-limiting)
Doxorubicin High Moderate
Idarubicin Moderate Severe
  • This compound’s reduced cardiotoxicity is attributed to minimal interference with cardiac mitochondrial DNA, unlike doxorubicin .

Comparison with Other Topoisomerase Inhibitors

Etoposide

  • Efficacy: this compound is 10–100× more potent in inducing DNA-protein complexes than etoposide .
  • Synergy: Sequential administration of this compound followed by etoposide enhances apoptosis in SCLC cells .

SN-38 (Irinotecan Metabolite)

  • Combination: this compound + SN-38 shows additive effects in SCLC, with sequential dosing (this compound first) improving efficacy .

Metabolic and Pharmacokinetic Differences

Parameter This compound Doxorubicin
Metabolism Generated via carbonyl reductase Hepatic reduction to doxorubicinol
Tumor Selectivity Higher accumulation in tumors when administered as amrubicin Uniform tissue distribution
Half-Life Shorter (due to rapid clearance) Prolonged
Key SNP Influence SLC28A3 rs7853758 reduces clearance and toxicity No known SNP impact
  • Paradox: Despite higher in vitro potency, direct this compound administration shows lower in vivo efficacy than amrubicin due to poor tumor-selective uptake .

Combination Therapy Efficacy

Combination Synergy/Additivity Resistant Cell Lines Targeted
This compound + Cisplatin Synergistic SBC-3/SN-38, SBC-3/CDDP
This compound + SN-38 Additive Irinotecan-resistant SCLC
  • Mechanism: this compound enhances cisplatin-induced DNA interstrand cross-links (ICLs) by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amrubicinol
Reactant of Route 2
Amrubicinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。